molecular formula C11H13N3O B2356285 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile CAS No. 91832-82-5

3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile

Cat. No.: B2356285
CAS No.: 91832-82-5
M. Wt: 203.245
InChI Key: HFIPMKDJGNOZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile is a chemical compound that features a pyridine ring substituted with a nitrile group and an ether linkage to a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 3-hydroxy-1-methylpyrrolidine under suitable conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ether linkage to the methylpyrrolidine moiety may also play a role in modulating the compound’s overall properties and effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-Methyl-2-pyrrolidinyl)oxy]pyridine: This compound is similar in structure but lacks the nitrile group.

    4-Cyanopyridine: This compound shares the nitrile-substituted pyridine ring but lacks the ether linkage to the methylpyrrolidine moiety.

    1-Methylpyrrolidine: This compound features the pyrrolidine ring but lacks the pyridine and nitrile components.

Uniqueness

3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile is unique due to its combination of a nitrile-substituted pyridine ring and an ether linkage to a methylpyrrolidine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(1-methylpyrrolidin-3-yl)oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-5-3-10(8-14)15-11-7-13-4-2-9(11)6-12/h2,4,7,10H,3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIPMKDJGNOZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.